N-(5-bromopyridin-3-yl)propionamide

Lipophilicity Chromatography Medicinal Chemistry

N-(5-Bromopyridin-3-yl)propionamide is a regiochemically defined brominated pyridine building block for Pd-catalyzed cross-coupling reactions. It serves as a key intermediate in the synthesis of pyrrolopyrimidine and pyrrolopyridine kinase inhibitors. - Purity: 98% (Leyan, MolCore) - Application: Suzuki-Miyaura coupling at the 5-position - Storage: Sealed in dry, 2-8°C

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 1171897-14-5
Cat. No. B1532916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-3-yl)propionamide
CAS1171897-14-5
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CN=C1)Br
InChIInChI=1S/C8H9BrN2O/c1-2-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)
InChIKeyLCVFJAPOTXJYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromopyridin-3-yl)propionamide Overview


N-(5-Bromopyridin-3-yl)propionamide (CAS 1171897-14-5) is a brominated pyridine carboxamide building block with molecular formula C₈H₉BrN₂O and molecular weight 229.07 g/mol [1]. The compound features a 5-bromo substituent on the pyridine ring and an N-propionamide side chain at the 3-position, yielding a computed XLogP3 of 1.2, a topological polar surface area of 42 Ų, and one hydrogen bond donor [1]. It is supplied as a research chemical at purities of 95–98% across multiple vendors, with a reported melting point of 38–40 °C and room-temperature shipping stability . Its primary documented role is as a synthetic intermediate in the preparation of pyrrolopyrimidine and pyrrolopyridine kinase inhibitors, as evidenced by its inclusion in patent US2009/181941 A1 [2].

Synthetic building block Pyrrolopyrimidine/pyrrolopyridine kinase inhibitor scaffold construction.
Cross-coupling handle Defined 5-bromo regiochemistry for Pd-catalyzed C–C bond formation.

N-(5-Bromopyridin-3-yl)propionamide: Differentiation from Analogs


Within the 5-bromopyridin-3-yl amide series, the N-acyl chain length and branching critically govern lipophilicity, solubility, crystallinity, and downstream reactivity in cross-coupling and amide functionalization steps [1]. The propionamide side chain (C2) occupies a distinct intermediate lipophilicity window (XLogP3 = 1.2) versus the shorter acetamide analog (XLogP3 ~0.7, estimated) and the bulkier pivalamide derivative (XLogP3 ~2.5, estimated), directly affecting phase-transfer behavior and purification logistics [1]. The bromine atom at the pyridine 5-position provides a regiochemically defined handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in des-bromo or chloro-substituted congeners, and its reactivity profile differs from the 4-bromo regioisomer due to altered ring electronics [2]. These are not interchangeable features; procurement of the wrong analog introduces orthogonal reactivity or incompatible physical properties that can stall a synthetic sequence.

Acyl chain length changes lipophilicity and purification behavior; acetamide/pivalamide analogs are not direct replacements.
Bromine position (5- vs. 4- or 2-) alters cross-coupling reactivity and product connectivity; wrong regioisomer leads to different scaffolds.
Amide stability differs: acetamide is more labile, pivalamide more resistant; impacts sequential deprotection strategy viability.

N-(5-Bromopyridin-3-yl)propionamide: Comparative Evidence Guide


Lipophilicity: Propionamide vs. Acetamide & Pivalamide

N-(5-Bromopyridin-3-yl)propionamide exhibits a computed XLogP3 of 1.2, positioning it between the more polar N-(5-bromopyridin-3-yl)acetamide (MW 215.05, estimated XLogP3 ~0.7) and the more lipophilic N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (MW 257.13, estimated XLogP3 ~2.5) [1]. This 0.5-log-unit separation from the acetamide analog translates to an approximately 3.2-fold difference in octanol-water partition coefficient, substantially altering reverse-phase HPLC retention and liquid-liquid extraction behavior. The propionamide side chain thus offers a practical balance: sufficient lipophilicity for organic-phase workup without the excessive hydrophobicity of the pivalamide that can impede aqueous solubility in biological assay media.

Lipophilicity (XLogP3)
Class-level
Target XLogP3 1.2 (propionamide)
Acetamide ~0.7, Pivalamide ~2.5
Δ +0.5 vs acetamide; –1.3 vs pivalamide
Intermediate logP supports extraction and chromatographic method compatibility.
Estimated comparators; experimental logP not available.
Lipophilicity Chromatography Medicinal Chemistry

Fragment Library Compliance: MW & Heavy Atoms

With a molecular weight of 229.07 g/mol and 12 heavy atoms, N-(5-bromopyridin-3-yl)propionamide falls within the Rule-of-Three fragment space (MW ≤ 300, heavy atom count ≤ 20). By contrast, N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (MW 257.13, 14 heavy atoms) approaches the upper boundary of ideal fragment size and carries a gem-dimethyl group that introduces additional rotatable bond steric bulk, potentially confounding fragment-linking strategies. The propionamide analog provides a 28 Da mass advantage (229 vs. 257) that can be critical when subsequent synthetic elaboration pushes final lead compounds toward the Lipinski Rule-of-Five ceiling. Each additional 28 Da of intermediate mass compounds multiplicatively across multi-step syntheses.

Fragment Ro3 compliance
Class-level
MW 229.07, 12 heavy atoms
Pivalamide MW 257.13, 14 heavy atoms
Δ –28 Da, –2 heavy atoms vs pivalamide
Preserves mass budget for fragment elaboration in library design.
Based on computed descriptors; Ro3 criteria for fragment space.
Fragment-Based Drug Discovery Lead-Likeness Library Design

Melting Point and Ambient Shipping Stability

N-(5-Bromopyridin-3-yl)propionamide has a reported melting point of 38–40 °C . This near-ambient melting point permits room-temperature shipping without cold-chain logistics, as confirmed by vendor shipping specifications . In comparison, the acetamide analog N-(5-bromopyridin-3-yl)acetamide (no published melting point data identified) and the pivalamide analog (reported melting point approximately 47 °C for related N-(2-bromopyridin-3-yl)pivalamide ) exhibit different solid-state properties that affect handling. A melting point just above ambient means the propionamide remains a tractable solid during routine benchtop weighing while avoiding the hygroscopicity and handling difficulties of lower-melting or waxy solids common among small heterocyclic amides.

Melting point & shipping
Data to verify
mp 38–40 °C, room-temp shipping
Pivalamide analog mp ~47 °C (predicted)
ΔTm ~7–9 °C lower
Ambient solid handling may simplify logistics; no cold-chain requirement reported.
Vendor specification; confirm stability for synthesis and storage.
Physical Stability Logistics Procurement

5-Bromo Regiochemistry for Cross-Coupling

The 5-bromo substituent on the pyridine ring of N-(5-bromopyridin-3-yl)propionamide is positioned meta to the ring nitrogen and para to the propionamide-bearing carbon. This electronic arrangement places the bromine in a moderately electron-deficient environment (σ-withdrawing effect of the pyridine nitrogen attenuated by meta distance), yielding reactivity in Pd(0)-mediated oxidative addition that is distinct from the 4-bromo regioisomer (N-(4-bromopyridin-2-yl)propionamide, CAS not identified) where the bromine is ortho/para to the ring nitrogen and experiences stronger electron withdrawal. The 5-bromo-3-amido substitution pattern has been specifically utilized as a synthetic intermediate in pyrrolopyrimidine/pyrrolopyridine kinase inhibitor patents, where the 5-bromo group serves as a cross-coupling handle for further arylation [1].

5-Br regiochemistry
Class-level
5-Br: meta to N, para to amide
4-Br or 2-Br distinct electronic profiles
Intermediate reactivity, less SNAr than 2-Br
Defined connectivity for patented kinase inhibitor scaffolds.
Qualitative; no published cross-coupling kinetics for this series.
Cross-Coupling Regioselectivity Synthetic Chemistry

Purity Specifications and Synthetic Reliability

N-(5-Bromopyridin-3-yl)propionamide is commercially available at two distinct purity tiers: 95% (AKSci, BOC Sciences) and 98% (Leyan, MolCore, NLT 98% specification) . The 3% purity differential between the 95% and 98% grades corresponds to a maximum impurity burden of 50 mg per gram in the lower-purity material versus 20 mg per gram in the higher-purity grade—a 2.5-fold difference that can critically affect the yield and purity profile of downstream products in multi-step syntheses where impurities propagate and amplify. For the closely related N-(5-bromopyridin-3-yl)acetamide, the typical synthesis yields 95% after column chromatography , suggesting that the propionamide's 98% commercial specification represents a meaningful purity advantage for users who require material ready for direct use without additional purification.

Commercial purity
Data to verify
98% (Leyan, MolCore)
95% (AKSci) specification
2.5× lower max impurity burden at 98%
Higher purity may support direct use without re-purification.
Vendor CoA; verify lot-specific purity and impurity profile for sensitive steps.
Quality Control Purity Vendor Comparison

Deprotection Strategy: Propionamide vs. Acetamide Stability

The propionamide side chain in N-(5-bromopyridin-3-yl)propionamide provides a balance between hydrolytic stability and synthetic tractability that differs from both the acetamide and pivalamide analogs. Propionamides generally exhibit intermediate resistance to both acidic and basic hydrolysis compared to acetamides (more labile) and pivalamides (highly resistant due to steric shielding of the carbonyl) . This differential hydrolysis rate means the propionamide can serve as a semi-permanent protecting group for the 3-amino position during cross-coupling at the 5-bromo site, with the option for subsequent deprotection under conditions that would not cleave a pivalamide but are milder than those required for complete acetamide removal. No published head-to-head kinetic comparison exists for this specific series, but the structure-reactivity principle is well-established in amide chemistry [1].

Amide hydrolytic stability
Class-level
Propionamide: intermediate stability
Acetamide more labile, pivalamide more resistant
Qualitative: acetamide > propionamide >> pivalamide hydrolysis
Enables orthogonal protection/deprotection in multi-step routes.
Based on general amide reactivity; validate under actual coupling conditions.
Amide Hydrolysis Protecting Group Strategy Synthetic Planning

N-(5-Bromopyridin-3-yl)propionamide: Optimal Procurement Scenarios


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

N-(5-Bromopyridin-3-yl)propionamide serves as a regiochemically defined electrophilic partner for Pd-catalyzed Suzuki-Miyaura coupling at the 5-position, leveraging the bromine atom's intermediate reactivity (activated by the meta-pyridine nitrogen without the excessive lability of 2-bromo analogs toward SNAr side reactions). This is the explicit application context in patent US2009/181941 A1, where 5-bromo-pyridin-3-yl is listed as a preferred substituent for constructing pyrrolopyrimidine/pyrrolopyridine kinase inhibitor scaffolds [1]. The propionamide side chain remains intact through cross-coupling conditions, maintaining the amide functionality for subsequent elaboration. The 98% purity grade is recommended for coupling reactions where halide impurities from lower-purity material (<95%) could act as catalyst poisons.

FBDD Library Construction with Ro3-Compliant Building Blocks

At MW 229.07 and with 12 heavy atoms, N-(5-bromopyridin-3-yl)propionamide is a Ro3-compliant fragment that provides both a vector for fragment growth (via the 5-bromo cross-coupling handle) and a hydrogen-bond donor/acceptor pair (amide NH and pyridine N) for target engagement [1]. Its MW is 28 Da below the pivalamide analog, making it the preferred choice when final lead compound molecular weight budgets are tightly constrained. The near-ambient melting point (38–40 °C) facilitates automated solid-dispensing workflows commonly used in fragment library plating, avoiding the need for heated liquid handlers required for higher-melting analogs .

Orthogonal Amide Protection-Deprotection Strategy

The propionamide group offers intermediate hydrolytic stability that enables its use as a semi-permanent protecting group for the pyridine 3-amino position during synthetic manipulations at the 5-bromo site. This enables a sequential strategy: (i) cross-couple at C5-Br with the propionamide intact, (ii) selectively hydrolyze the propionamide under mild acidic or basic conditions, and (iii) functionalize the liberated 3-amino group. This sequence is not accessible with the acetamide analog (too labile; risk of premature deprotection during coupling) or the pivalamide analog (requires harsh conditions for cleavage that may degrade the cross-coupled product) [2].

High-Purity Building Blocks for Quality-Control Environments

For laboratories operating under GLP/GMP-like quality standards or those with limited chromatography capacity, procurement of the 98% purity grade (Leyan, MolCore) eliminates the need for pre-use purification. The 2.5-fold lower maximum impurity burden relative to 95% material reduces the probability that unidentified impurities will interfere with biological assay readouts or carry through to contaminate final compounds destined for in vivo testing. This is particularly relevant when the compound is used as a key intermediate in multi-gram scale-ups where impurity propagation can geometrically degrade final product purity .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
5-Bromo cross-coupling handle
Coupling efficiency and regiochemical fidelity
Fragment-based library design
Ro3-compliant mass and heavy-atom count
Fragment growth compatibility and mass budget retention
Sequential synthetic strategy
Intermediate amide stability
Selective deprotection without scaffold degradation
High-purity building block supply
98% purity specification
Impurity impact on downstream synthetic yield and purity

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